molecular formula C16H15NO3 B6378716 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261944-99-3

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378716
CAS RN: 1261944-99-3
M. Wt: 269.29 g/mol
InChI Key: MSQVNHIQCJVURJ-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-DACFP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 99-101°C and a solubility in water of 0.1 g/100 mL. 5-DACFP has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments is its relatively low cost and easy availability. In addition, the compound is relatively stable and does not require special storage conditions. However, the compound is not water soluble, and so it may be difficult to use in aqueous solutions. Furthermore, the compound is not biodegradable and so it should be disposed of responsibly.

Future Directions

There are numerous potential future directions for research involving 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. These include further investigation into the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, research into the compound’s potential toxicity and environmental effects could be beneficial. Other potential research directions include the synthesis of new compounds based on the structure of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%, as well as the development of new methods for the synthesis and purification of the compound.

Synthesis Methods

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized using a three-step process. The first step involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylformamide in the presence of a base, such as sodium hydroxide. This reaction yields 4-nitro-N,N-dimethylbenzaldehyde. The second step involves the reaction of 4-nitro-N,N-dimethylbenzaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields 5-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-formylphenol. The third step involves the purification of the crude product by recrystallization.

properties

IUPAC Name

4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-14(10-18)15(19)9-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVNHIQCJVURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685293
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261944-99-3
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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